REACTION_CXSMILES
|
[H][H].S.[C:4]1(=[O:11])[NH:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[C:12](#N)C>C1COCC1>[CH3:12][CH:4]1[CH2:5][CH2:6][CH:7]([CH3:8])[O:11]1.[C:4]1(=[O:11])[NH:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
H2 H2S
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H][H].S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1OC(CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |